molecular formula C9H18O6 B12677977 2,3,4-tri-O-methyl-d-glucose CAS No. 4060-09-7

2,3,4-tri-O-methyl-d-glucose

Cat. No.: B12677977
CAS No.: 4060-09-7
M. Wt: 222.24 g/mol
InChI Key: LOODZAPIPITKBN-BZNPZCIMSA-N
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Description

2,3,4-Tri-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 4 are replaced by methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) and a base such as silver oxide (Ag2O) to facilitate the methylation process. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-methyl-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucose derivatives .

Scientific Research Applications

2,3,4-Tri-O-methyl-D-glucose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-tri-O-methyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The compound can mimic the behavior of glucose, allowing researchers to study glucose transport and metabolism. It can also interact with specific enzymes and proteins involved in glucose metabolism, providing insights into their functions and regulatory mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tri-O-methyl-D-glucose is unique due to its specific pattern of methylation, which imparts distinct chemical and physical properties. This compound’s selective methylation at positions 2, 3, and 4 allows for targeted studies of glucose transport and metabolism, making it a valuable tool in both basic and applied research .

Properties

CAS No.

4060-09-7

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-trimethoxyhexanal

InChI

InChI=1S/C9H18O6/c1-13-7(5-11)9(15-3)8(14-2)6(12)4-10/h5-10,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1

InChI Key

LOODZAPIPITKBN-BZNPZCIMSA-N

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)OC

Canonical SMILES

COC(C=O)C(C(C(CO)O)OC)OC

Origin of Product

United States

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